5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione
Brand Name: Vulcanchem
CAS No.: 91533-21-0
VCID: VC2265435
InChI: InChI=1S/C6H4N2O2S/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H,(H,7,9)(H,8,10)
SMILES: C1=CSC2=C1C(=O)NNC2=O
Molecular Formula: C6H4N2O2S
Molecular Weight: 168.18 g/mol

5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione

CAS No.: 91533-21-0

Cat. No.: VC2265435

Molecular Formula: C6H4N2O2S

Molecular Weight: 168.18 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione - 91533-21-0

Specification

CAS No. 91533-21-0
Molecular Formula C6H4N2O2S
Molecular Weight 168.18 g/mol
IUPAC Name 5,6-dihydrothieno[2,3-d]pyridazine-4,7-dione
Standard InChI InChI=1S/C6H4N2O2S/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H,(H,7,9)(H,8,10)
Standard InChI Key KWBNTVHZVCVOAV-UHFFFAOYSA-N
SMILES C1=CSC2=C1C(=O)NNC2=O
Canonical SMILES C1=CSC2=C1C(=O)NNC2=O

Introduction

Chemical Identity and Structure

5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione belongs to the pyridazine family of heterocyclic compounds, specifically featuring a fused thiophene ring system. The compound contains two nitrogen atoms in the six-membered pyridazine ring and one sulfur atom in the five-membered thiophene ring, creating a bicyclic structure with considerable electron density distribution. Its molecular structure consists of a thiophene ring fused to a partially saturated pyridazine ring that contains two carbonyl groups at the 4 and 7 positions. The dihydro prefix indicates partial saturation in the pyridazine portion of the molecule, specifically at positions 5 and 6, which distinguishes it from fully unsaturated analogues. This molecular architecture contributes to the compound's physical properties, reactivity patterns, and potential biological interactions with various molecular targets.

Chemical Identifiers and Nomenclature

The compound's identity is established through various systematic naming conventions and unique chemical identifiers that enable precise reference in scientific literature and databases. The following table presents the key identifiers associated with 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione:

Identifier TypeValue
Chemical Name5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione
CAS Registry Number91533-21-0
Molecular FormulaC₆H₄N₂O₂S
PubChem Compound ID20621311
MDL NumberMFCD21604255
Standard InChIInChI=1S/C6H4N2O2S/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H,(H,7,9)(H,8,10)
Standard InChIKeyKWBNTVHZVCVOAV-UHFFFAOYSA-N
SMILESC1=CSC2=C1C(=O)NNC2=O
Canonical SMILESC1=CSC2=C1C(=O)NNC2=O

The systematic name reflects the compound's structural characteristics, with the numbering convention following standard heterocyclic nomenclature principles. The CAS registry number provides a unique identifier for database searching and regulatory purposes, while the molecular formula indicates its elemental composition. The various string notations (InChI, SMILES) provide machine-readable formats for computational analysis and database integration .

Physical and Chemical Properties

The physical and chemical properties of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione determine its behavior in various chemical environments, solubility characteristics, and potential reactivity patterns. The compound exhibits specific physicochemical parameters as outlined in the following table:

PropertyValue
Molecular Weight168.17-168.18 g/mol
Physical StateSolid (at standard conditions)
Storage ConditionsKeep in dark place, sealed, dry, 2-8°C
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P305+P351+P338
Signal WordWarning

The molecular weight calculation is based on the atomic weights of the constituent elements (carbon, hydrogen, nitrogen, oxygen, and sulfur) . The compound appears to be sensitive to light, moisture, and temperature based on the recommended storage conditions, suggesting potential degradation pathways under adverse conditions. The hazard statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . These properties necessitate appropriate handling practices as indicated by the precautionary statements, which advise avoiding breathing dust/fumes (P261) and specific eye/face wash procedures if exposed (P305+P351+P338) .

Insights into the synthesis of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione can be gained by examining the documented synthetic routes for structurally related compounds. For instance, the synthesis of 5,6-dihydrofuro[3,2-d]pyridazine-4,7-dione (CAS 13177-71-4), a furan-containing analogue, involves reaction with hydrazine hydrate in a mixture of ethanol and water under reflux conditions for 6 hours, achieving approximately 70% yield . This procedure, referenced in the Journal of Medicinal Chemistry (2009), suggests that similar hydrazine-based cyclization approaches might be applicable to the thiophene analogue with appropriate modifications to accommodate the different electronic and steric properties of the sulfur-containing ring system .

Additionally, green chemistry approaches for synthesizing related thieno[3,4-d]pyridazinones have been reported, utilizing neat reaction conditions (solvent-free methodologies) to enhance efficiency and reduce environmental impact . These eco-friendly synthetic routes potentially provide alternative strategies that could be adapted for the preparation of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione through appropriate optimization of reaction parameters and precursor selection.

Structural Comparison with Related Compounds

The structural features of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione can be better understood through comparative analysis with related heterocyclic compounds that share similar molecular frameworks but differ in specific structural elements. This comparison illuminates the impact of subtle structural variations on physical properties, chemical reactivity, and potential biological activities. The relationships between these related compounds provide valuable context for understanding the unique characteristics of the target molecule and its position within the broader family of heterocyclic systems.

Comparison with Oxygen-Containing Analogues

5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione (CAS 13177-71-4) represents an oxygen-containing analogue of the target compound, featuring a furan ring instead of a thiophene ring . Both compounds share the same core pyridazine-4,7-dione structure but differ in the heteroatom (oxygen versus sulfur) within the five-membered ring. This substitution significantly influences the electronic distribution, bond angles, and potential interactions with biological targets. The oxygen atom in the furan ring possesses different electronegativity, size, and hydrogen-bonding characteristics compared to the sulfur atom in the thiophene ring. These differences potentially translate to distinct physicochemical properties and biological activities between the two compounds, despite their structural similarities .

The molecular weight of the furan analogue (152.11 g/mol) is notably lower than that of the thiophene-containing compound (168.17-168.18 g/mol), reflecting the atomic weight difference between oxygen and sulfur . This mass difference can impact various properties including solubility, membrane permeability, and pharmacokinetic parameters in biological systems. The structural isomer 5,6-dihydrofuro[3,2-d]pyridazine-4,7-dione further demonstrates how ring fusion orientation can provide additional diversity within this chemical family .

Comparison with Unsaturated Analogues

Thieno[2,3-d]pyridazine-4,7-dione (CAS 91533-14-1) represents an unsaturated analogue of the target compound, lacking the "dihydro" characteristic at positions 5 and 6 . This fully unsaturated derivative features complete conjugation throughout the bicyclic system, resulting in a planar structure with different electronic distribution and resonance possibilities compared to the partially saturated 5,6-dihydro derivative. The physical properties of this unsaturated analogue include a slightly lower molecular weight (166.16 g/mol) compared to the dihydro compound, a higher density (1.83±0.1 g/cm³ at 20°C), and a calculated boiling point of 342.1±34.0°C at 760 mmHg .

Analytical Characterization

The analytical characterization of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione provides essential information for confirming its identity, assessing its purity, and evaluating its physical and chemical properties. Various analytical techniques can be employed to generate a comprehensive profile of the compound's structural features and physicochemical characteristics. While specific analytical data for this compound appears limited in the available literature, standard characterization methods applicable to heterocyclic compounds would typically include spectroscopic, chromatographic, and thermal analysis techniques.

Spectroscopic Analysis

Spectroscopic methods represent primary tools for structural elucidation and confirmation of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule. The ¹H NMR spectrum would be expected to show signals corresponding to the thiophene ring protons (typically in the aromatic region around 7-8 ppm) and potentially the NH protons of the pyridazine ring (which often appear as broad signals in the downfield region). The ¹³C NMR spectrum would display signals for the various carbon environments, with the carbonyl carbons typically appearing in the region of 160-180 ppm and the aromatic carbons of the thiophene ring in the range of 120-140 ppm.

Infrared (IR) spectroscopy would provide valuable information about functional groups present in the molecule, particularly the carbonyl (C=O) stretching vibrations of the pyridazine-4,7-dione moiety (typically around 1650-1700 cm⁻¹) and possibly N-H stretching bands (around 3200-3400 cm⁻¹). Mass spectrometry would confirm the molecular weight and potentially provide fragmentation patterns characteristic of the thieno-pyridazine structure, aiding in structural verification and purity assessment. These spectroscopic techniques, when used in combination, would provide complementary information for comprehensive structural characterization.

Chromatographic Methods

Chromatographic techniques would be valuable for assessing the purity of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione and separating it from potential impurities or synthetic byproducts. High-Performance Liquid Chromatography (HPLC) with suitable detection methods (typically UV detection at appropriate wavelengths based on the compound's chromophores) would provide quantitative purity information and potential identification of impurities through retention time comparison. Thin-Layer Chromatography (TLC) could serve as a rapid screening tool for monitoring reaction progress during synthesis or preliminary purity assessment.

Gas Chromatography (GC) might be applicable if the compound possesses sufficient volatility or can be derivatized to enhance volatility, though the presence of carbonyl groups and potential hydrogen bonding capabilities might limit direct GC analysis without derivatization. The development of optimized chromatographic methods for this compound would consider parameters such as stationary phase selection, mobile phase composition, temperature conditions, and detection wavelengths to achieve optimal separation and sensitivity.

Thermal Analysis

Thermal analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide information about the thermal behavior, stability, and phase transitions of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione. These methods could determine melting point, decomposition temperature, and potential polymorphic transitions, which are important considerations for compound handling, formulation development, and storage stability assessment. The thermal data would complement spectroscopic and chromatographic information to provide a comprehensive characterization profile of the compound's physical and chemical properties.

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